molecular formula C8H11N3O2 B1293427 (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid CAS No. 933687-60-6

(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid

Cat. No. B1293427
M. Wt: 181.19 g/mol
InChI Key: VWMVDEYWTMKUNJ-UHFFFAOYSA-N
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Description

The compound (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities, and modifications on the pyrimidine ring can lead to compounds with significant pharmacological properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. In the context of the provided data, although the exact compound (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid is not directly mentioned, the synthesis of related compounds has been described. For instance, a series of 2-(4-(2-amino-6-(4-substituted phenyl) pyrimidin-4-yl)-2-substituted phenoxy) acetic acid derivatives were efficiently synthesized and showed significant antihyperlipidemic activity in vivo . This suggests that the synthesis of similar pyrimidine acetic acid derivatives is feasible and can lead to biologically active compounds.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial in determining their chemical and biological properties. The provided data does not directly discuss the molecular structure of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid, but it does mention the structural analysis of related compounds. For example, the correct structures of s-triazolo[4,3-a]pyrimidine and s-triazolo[1,5-a]pyrimidine derivatives were established using various spectroscopic methods, including IR, UV, PMR, and 13C NMR . These techniques are essential for confirming the structure of synthesized compounds and ensuring their purity.

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be diverse, depending on the substituents and reaction conditions. The provided data does not detail specific reactions for (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid, but it does highlight the synthesis and structural elucidation of related compounds. For instance, the rearrangement of mercapto-s-triazolo[4,3-a]pyrimidine to its [1,5-a] isomer was demonstrated . This indicates that pyrimidine derivatives can undergo rearrangement reactions under certain conditions, which could be relevant for the synthesis or modification of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. While the provided data does not give specific information on the properties of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid, it does mention the use of mixed melting point data to confirm the structure of synthesized compounds . This implies that the melting point can be a useful property for characterizing these compounds. Additionally, the antihyperlipidemic activity of related pyrimidine acetic acid derivatives suggests that they may interact with biological targets, which is a significant chemical property .

Future Directions

The future directions for research on “(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid” could include exploring its potential biological activities and applications, given its structural features. Further studies could also investigate its synthesis and reactions in more detail .

properties

IUPAC Name

2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-4-6(3-7(12)13)5(2)11-8(9)10-4/h3H2,1-2H3,(H,12,13)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMVDEYWTMKUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649759
Record name (2-Amino-4,6-dimethylpyrimidin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid

CAS RN

933687-60-6
Record name (2-Amino-4,6-dimethylpyrimidin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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